

review of 1H-indole-2-carbohydrazide and its analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1H-indole-2-carbohydrazide*

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An In-Depth Technical Guide to **1H-Indole-2-Carbohydrazide** and its Analogs for Researchers and Drug Development Professionals

Introduction

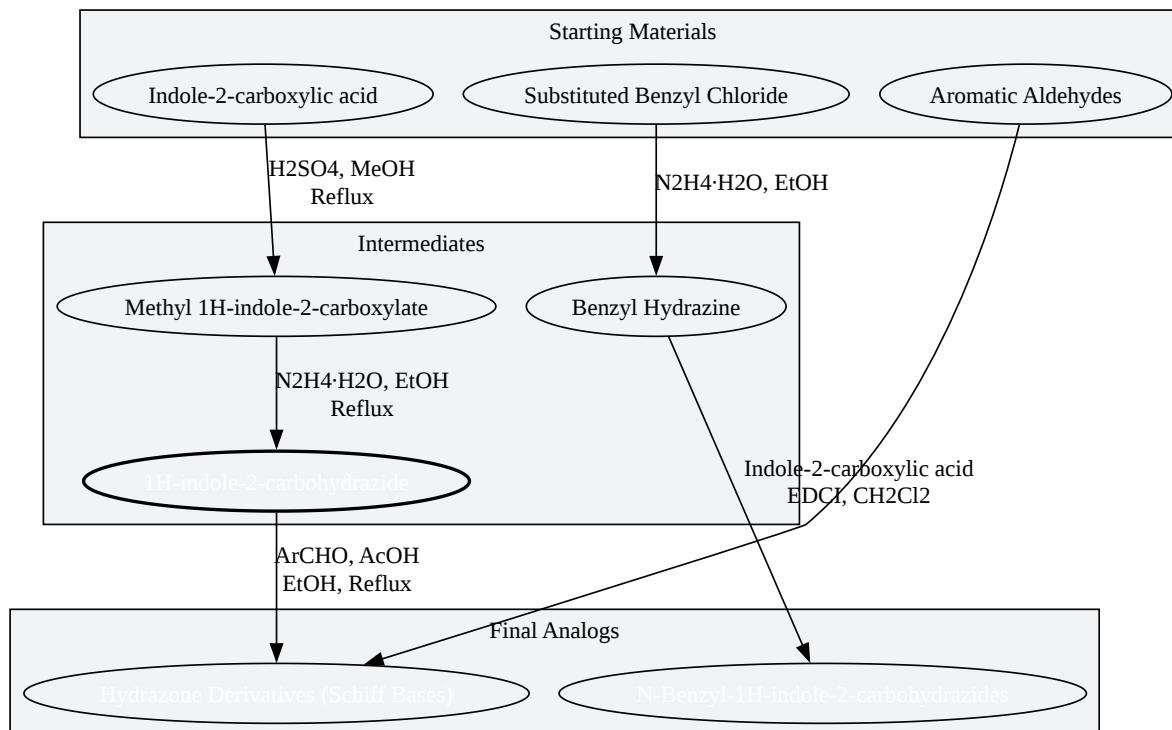
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. [1][2] Its versatile structure allows for diverse chemical modifications, making it a privileged pharmacophore in drug discovery. Among the vast family of indole derivatives, **1H-indole-2-carbohydrazide** has emerged as a crucial synthetic intermediate and a key building block for novel therapeutic agents.[3][4] This core structure, featuring a carbohydrazide moiety (-CONHNH₂) at the 2-position of the indole ring, provides a versatile handle for creating extensive libraries of analogs, including hydrazones, thiazolidinones, and other heterocyclic systems.[3][5] These derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3][6]

This technical guide provides a comprehensive review of **1H-indole-2-carbohydrazide** and its analogs, focusing on their synthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and key cellular pathways associated with this promising class of compounds.

Synthesis of 1H-Indole-2-Carbohydrazide and Its Analogs

The synthesis of the **1H-indole-2-carbohydrazide** core is typically straightforward, often starting from indole-2-carboxylic acid or its corresponding ester.^[7] The general approach involves the reaction of an ester, such as methyl 1H-indole-2-carboxylate, with hydrazine hydrate in an alcoholic solvent.^{[7][8]} This reaction readily yields the desired carbohydrazide intermediate.

This intermediate serves as a versatile platform for further derivatization. A common strategy involves the condensation of the hydrazide with various aromatic or heteroaromatic aldehydes to form Schiff bases (hydrazone).^{[1][3]} Other synthetic routes include coupling with carboxylic acids using agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to produce N-substituted carbohydrazides.^[2]

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Biological Activities and Mechanisms of Action

Derivatives of **1H-indole-2-carbohydrazide** have been extensively evaluated for a range of pharmacological activities. The modular nature of their synthesis allows for fine-tuning of their properties to target specific biological pathways.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these analogs, revealing potent activity against a wide range of human cancer cell lines.[2][9] The primary mechanisms identified are the inhibition of tubulin polymerization and the suppression of angiogenesis through VEGFR-2 signaling.[1][10]

1. Inhibition of Tubulin Polymerization: Many indole-based compounds act as microtubule-destabilizing agents by binding to the colchicine site on β -tubulin.[1][11] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for mitotic spindle formation. The consequence is cell cycle arrest, typically at the G2/M phase, leading to the induction of apoptosis and inhibition of cancer cell proliferation.[1] Several 3-phenyl-**1H-indole-2-carbohydrazide** derivatives have shown potent tubulin polymerization inhibitory activity, with some compounds demonstrating GI50 values in the nanomolar range.[5]

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2. Anti-Angiogenic Activity: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of this process. Certain **1H-indole-2-carbohydrazide** derivatives have been identified as potent inhibitors of VEGFR-2.[9][10] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the migration and tube formation of endothelial cells, thereby exerting anti-angiogenic effects.[10]

Table 1: Anticancer Activity of Selected **1H-Indole-2-Carbohydrazide** Analogs

Compound	Cell Line	Activity Type	Value	Reference
6i	COLO 205 (Colon)	LC50	71 nM	[1]
6i	SK-MEL-5 (Melanoma)	LC50	75 nM	[1]
26	A549 (Lung)	IC50	0.19 μ M	[11]
27b	HepG2 (Liver)	IC50	0.34 μ M	[11]
27d	A549 (Lung)	IC50	0.43 μ M	[11]
4e	MCF-7, A549, HCT	Average IC50	2 μ M	[2]
24f	HCT116 (Colon)	GI50	8.1 μ M	[9][10]
24f	SW480 (Colon)	GI50	7.9 μ M	[9][10]

| 12 | MCF-7 (Breast) | IC50 | 3.01 μ M | [9] |

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Indole-2-carbohydrazide derivatives have shown promising activity against a range of pathogens, including bacteria and fungi.[3] Some analogs exhibit excellent antimicrobial effects with Minimum Inhibitory Concentration (MIC) values comparable to standard drugs.[3] Molecular docking studies suggest that for mycobacteria, the mechanism may involve the inhibition of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in fatty acid synthesis.[3]

Table 2: Antimicrobial Activity of Selected **1H-Indole-2-Carbohydrazide** Analogs

Compound	Organism	Activity Type	Value (µg/mL)	Reference
3a, 3b, 4e, 5a-c, 5e	M. tuberculosis	MIC	1.56 - 6.25	[3]
3a, 3b, 4e, 5a-c, 5e	S. aureus	MIC	1.56 - 6.25	[3]
3a, 3b, 4e, 5a-c, 5e	E. coli	MIC	1.56 - 6.25	[3]
3a, 3b, 4e, 5a-c, 5e	C. albicans	MIC	1.56 - 6.25	[3]
6f	C. albicans	MIC	2	[8]

| Various analogs| C. tropicalis| MIC | 2 |[8] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. N-acylhydrazone derivatives of indole have been investigated for their anti-inflammatory potential. [6] Studies using in vivo models like carrageenan-induced peritonitis have shown that these compounds can significantly reduce leukocyte migration.[6][12] The mechanism appears to involve the nitric oxide (NO) pathway, specifically targeting soluble guanylate cyclase (sGC) and inducible nitric oxide synthase (iNOS), and reducing the levels of pro-inflammatory cytokines such as TNF- α and IL-6.[6]

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Other Biological Activities

The structural versatility of **1H-indole-2-carbohydrazide** analogs has led to the discovery of other notable biological activities. For instance, a series of indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives were identified as potent α -glucosidase inhibitors, with IC₅₀ values significantly lower than the standard drug acarbose, suggesting potential applications in the management of diabetes.[\[7\]](#)

Table 3: α -Glucosidase Inhibitory Activity

Compound	Activity Type	Value (μ M)	Comparison to Acarbose	Reference
11d	IC ₅₀	6.31 \pm 0.03	~119x more potent	[7]

| Acarbose (Control) | IC₅₀ | 750.0 \pm 10.0 | - |[\[7\]](#) |

Experimental Protocols

This section provides a summary of key experimental methodologies cited in the literature for the synthesis and evaluation of **1H-indole-2-carbohydrazide** analogs.

General Synthesis of **1H-Indole-2-Carbohydrazide (3)**

- Starting Material: Methyl 1H-indole-2-carboxylate (2).[\[7\]](#)
- Procedure: A solution of methyl 1H-indole-2-carboxylate (1 equivalent) and hydrazine hydrate (3 equivalents) in ethanol is stirred at room temperature for approximately 6 hours. Water is then added to the reaction mixture, causing the product, **1H-indole-2-**

carbohydrazide, to precipitate as a white solid. The pure precipitate is collected by filtration.

[7]

General Synthesis of Hydrazone Analogs (Schiff Bases)

- Starting Materials: **1H-indole-2-carbohydrazide**, various aromatic aldehydes.[1]
- Procedure: To a solution of **1H-indole-2-carbohydrazide** in ethanol, the respective aromatic aldehyde (1 equivalent) and a few drops of glacial acetic acid are added. The mixture is heated to 80 °C and refluxed for approximately 17 hours. After cooling, the resulting precipitate is filtered, washed, and recrystallized to yield the final hydrazone derivative.[1]

Synthesis of N-Benzyl-1H-indole-2-carbohydrazide Analogs (4a-q)

- Starting Materials: Substituted benzyl chloride, hydrazine hydrate, 1H-indole-2-carboxylic acid.[2]
- Step 1 (Benzyl Hydrazine Synthesis): Substituted benzyl chloride is reacted with hydrazine hydrate in ethanol to produce the corresponding benzyl hydrazine intermediate.[2]
- Step 2 (Coupling Reaction): The appropriate benzyl hydrazine is then reacted with 1H-indole-2-carboxylic acid in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. The reaction is stirred for 24 hours. The resulting precipitate is collected and recrystallized from ethanol to yield the target compounds.[2]

Antiproliferative Activity (MTT Assay)

- Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116).[2]
- Procedure: Cells are seeded in 96-well plates and incubated for 24 hours. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured using a microplate reader

at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀/GI₅₀ values are determined.[2]

Tubulin Polymerization Assay

- Principle: This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
- Procedure: Purified tubulin is incubated with the test compound in a polymerization buffer at 37 °C. The polymerization of tubulin into microtubules causes an increase in light scattering or fluorescence, which is monitored over time using a spectrophotometer or fluorometer. The inhibitory activity of the compound is determined by comparing the rate and extent of polymerization in its presence to that of a control (e.g., DMSO) and a known inhibitor (e.g., colchicine).[11]

Antimicrobial Susceptibility Testing (Broth Microdilution)

- Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[3]
- Procedure: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism (e.g., *S. aureus*, *E. coli*). The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Conclusion and Future Perspectives

1H-indole-2-carbohydrazide has proven to be a remarkably fruitful scaffold for the development of novel therapeutic agents. The synthetic accessibility and ease of derivatization have allowed for the creation of diverse chemical libraries with potent and varied biological activities. Analogs have demonstrated significant promise as anticancer agents through mechanisms like tubulin polymerization and VEGFR-2 inhibition, as antimicrobials by targeting essential bacterial enzymes, and as anti-inflammatory agents by modulating the nitric oxide and cytokine pathways.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent lead compounds to improve their *in vivo* efficacy and safety profiles. Further exploration of structure-activity relationships will be crucial for designing next-generation analogs with enhanced potency and selectivity. Additionally, investigating the potential for dual-action compounds, such as those with combined anticancer and anti-inflammatory properties, could open new avenues for treating complex diseases like cancer. The continued exploration of the **1H-indole-2-carbohydrazide** core is poised to deliver valuable contributions to the field of medicinal chemistry and drug discovery.

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- To cite this document: BenchChem. [review of 1H-indole-2-carbohydrazide and its analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185677#review-of-1h-indole-2-carbohydrazide-and-its-analogs]

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